molecular formula C15H22FN3O2 B2538902 2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one CAS No. 2380172-45-0

2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one

Cat. No.: B2538902
CAS No.: 2380172-45-0
M. Wt: 295.358
InChI Key: HKLZGOOCUXMUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluoropyrimidine moiety, which is known for its potential biological activities.

Preparation Methods

The synthesis of 2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one involves multiple steps, typically starting with the preparation of the fluoropyrimidine intermediate. The synthetic route generally includes:

    Formation of the Fluoropyrimidine Intermediate:

    Coupling with Piperidine: The fluoropyrimidine intermediate is then coupled with piperidine through nucleophilic substitution reactions.

    Final Assembly: The final step involves the addition of the ethyl and butanone groups to complete the synthesis.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, where nucleophiles can replace the fluorine atom under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently.

Scientific Research Applications

2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an antiviral, antibacterial, or anticancer agent.

    Industry: It is employed in the development of new materials and chemical processes, particularly those requiring specific functional groups for reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one include other fluoropyrimidine derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-3-11(4-2)14(20)19-7-5-13(6-8-19)21-15-17-9-12(16)10-18-15/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLZGOOCUXMUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.